molecular formula C17H17N3O8S B057783 (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 97232-98-9

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Numéro de catalogue: B057783
Numéro CAS: 97232-98-9
Poids moléculaire: 423.4 g/mol
Clé InChI: YBHZVPYSEUQIII-MKHSIZEZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a cephalosporin-class β-lactam antibiotic. Its structure features:

  • Core: A bicyclic β-lactam ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene) essential for bacterial cell wall synthesis inhibition.
  • Position 3: An acetoxymethyl group (-CH2OAc), which enhances oral bioavailability through esterase-mediated hydrolysis .
  • Position 7: A (2E)-2-(furan-2-yl)-2-methoxyiminoacetyl side chain. The methoxyimino (MOI) group confers resistance to β-lactamase enzymes, while the furan moiety may influence pharmacokinetic properties and target affinity .

This structural configuration suggests broad-spectrum activity against Gram-positive and Gram-negative bacteria, with enhanced stability against enzymatic degradation.

Propriétés

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZVPYSEUQIII-MKHSIZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CC=CO3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100961
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97232-98-9, 39685-31-9
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97232-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefuracetime (E-isomer)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefuracetime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFURACETIME (E-ISOMER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FA4SWZ5ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

β-Lactam Ring Formation

The bicyclic β-lactam core is typically constructed via Staudinger ketene-imine cycloaddition or penem ring expansion :

Penem Ring Expansion

A patented route (CN101538273B) starts with (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). Sequential steps include:

  • Chloride Oxidation : Treatment with 18% peracetic acid at 5°C to form a sulfoxide intermediate.

  • Ozonolysis : At –20°C to cleave the chloromethyl group, followed by sodium sulfite reduction to yield a hydroxylmethyl derivative.

  • Mesylation and Elimination : Reaction with methanesulfonyl chloride in DMF to form the Δ2 double bond.

Yield : 78–82% after crystallization.

Carbapenem Core (MAP) Utilization

Industrial-scale methods (CN114105988A) employ meropenem core (MAP) as a starting material:

  • Condensation : MAP is reacted with a preformed side chain in DMF using tetramethylguanidine as a base at –50°C.

  • Crystallization : The crude product is precipitated by adjusting the pH to 5.0 with phosphoric acid.

Purity : 98.9% (HPLC).

Side Chain Introduction

The (2E)-2-(furan-2-yl)-2-methoxyiminoacetyl group is introduced via Schlenk-type acylation :

  • Side Chain Synthesis :

    • (2E)-2-(Furan-2-yl)-2-methoxyiminoacetic acid is activated as an acid chloride or mixed carbonate.

  • Coupling :

    • The C7 amino group of the β-lactam core reacts with the activated side chain in anhydrous THF at 0–5°C.

    • Base : Triethylamine or diisopropylethylamine.

Key Optimization :

  • Temperature Control : <10°C to prevent epimerization.

  • Solvent : DMF or THF ensures solubility without β-lactam degradation.

Detailed Preparation Methods

Method from CN101538273B

  • Starting Material : GCLE derivative (10 g, 0.019 mol).

  • Oxidation : Peracetic acid (18%, 15 mL) in CH2Cl2 at 5°C for 2 h.

  • Ozonolysis : O3 gas at –20°C, quenched with Na2SO3.

  • Mesylation : MsCl (1.2 eq) in DMF with Et3N (2.5 eq) at 0°C.

  • Crystallization : Methanol/water (1:3) yields 7.2 g (72%).

Industrial-Scale Synthesis (CN114105988A)

  • Condensation :

    • MAP (94.2 g) and side chain hydrochloride (57.3 g) in DMF (600 g).

    • Tetramethylguanidine (60.8 g) added at –50°C.

  • Deprotection :

    • Hydrogenation (2.0 MPa H2) over Pd/C (1.13 g) in MeOH/H2O.

  • Crystallization :

    • Adjust pH to 6.0 with HCl, add MeOH/n-propanol (1:1).

    • Yield: 6.7 g (82.1%), purity 99.09%.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield/Purity
Condensation Temp–50 to –40°CPrevents β-lactam degradation
Acylation Temp0–5°CMinimizes epimerization
Solvent (Coupling)DMF/THFEnhances solubility

Catalytic Hydrogenation

  • Catalyst : 5% Pd/C (0.1–0.2 eq).

  • Pressure : 2.0 MPa H2 ensures complete deprotection.

  • Byproduct Control : Filtration through Celite® removes Pd residues.

Purification and Crystallization Techniques

Crystallization Conditions

  • Solvent System : Methanol/n-propanol (1:1) at 0–10°C.

  • pH Adjustment : 6.0–6.5 (aqueous HCl) to precipitate the sodium salt.

  • Yield Improvement : Slow cooling (0.5°C/min) increases crystal size.

Chromatographic Purification

  • Resin : C18 reverse-phase silica.

  • Eluent : Acetonitrile/water (25:75) + 0.1% TFA.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
CN101538273B7298.5Lab-scale
CN114105988A82.199.09Industrial

Key Findings :

  • Industrial methods prioritize tetramethylguanidine over traditional bases (e.g., Et3N) for higher regioselectivity.

  • Cryogenic conditions (–50°C) in condensation steps reduce side reactions .

Applications De Recherche Scientifique

Key Features of Action:

  • Target : Bacterial cell wall synthesis.
  • Result : Inhibition of bacterial growth and proliferation.
  • Environmental Factors : The efficacy can be influenced by pH, temperature, and the presence of other substances.

Applications in Scientific Research

Cefuracetime has diverse applications across various fields, including:

Microbiology

  • Used to study bacterial resistance mechanisms.
  • Investigating the effectiveness against multi-drug resistant strains.

Pharmaceutical Development

  • Acts as a reference compound in the development of new antibiotics.
  • Utilized in clinical trials to assess its efficacy against specific infections.

Analytical Chemistry

  • Employed in developing new analytical methods for drug testing and quality control.

Industrial Applications

  • Applied in the pharmaceutical industry for the production and formulation of cephalosporin-based antibiotics.

Table 1: Summary of Research Findings

Study FocusFindings
Community-acquired pneumoniaSignificant symptom improvement over placebo; effective against Streptococcus pneumoniae.
Skin and soft tissue infectionsEffective against MSSA and MRSA strains; high cure rates observed in clinical settings.
Uncomplicated urinary tract infectionsHigh cure rates with good tolerability reported in clinical trials.

Notable Research Examples

  • Clinical Trials for Respiratory Infections : Studies have shown that Cefuracetime significantly improves patient outcomes in cases of community-acquired pneumonia compared to traditional therapies.
  • Resistance Mechanisms : Research focusing on bacterial resistance has illustrated how certain strains develop tolerance to Cefuracetime, prompting further studies into combination therapies.
  • Comparative Efficacy Studies : Cefuracetime has been compared with other cephalosporins like cefuroxime and cefotaxime, demonstrating similar or superior efficacy against specific pathogens.

Comparaison Avec Des Composés Similaires

Comparison with Similar Cephalosporins

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Cephalosporins
Compound Name Position 3 Substituent Position 7 Substituent Key Features Evidence
Target Compound Acetoxymethyl (2E)-2-(Furan-2-yl)-2-Methoxyiminoacetyl β-lactamase resistance; oral bioavailability
7-Aminocephalosporanic Acid (7-ACA) Acetoxymethyl Amino (-NH2) Core intermediate for cephalosporin synthesis; lacks side-chain modifications
Cefotetan Acetoxymethyl (6S)-6-(Glycylamino)-7-oxido-7-oxoheptanoyl Broad-spectrum; carboxy group enhances tissue penetration
Ceftriaxone Analog (Triazine) Mercaptomethyl (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Triazine ring improves binding to penicillin-binding proteins (PBPs)
Compound in (Z)-Prop-1-enyl Amino (-NH2) Vinyl group at Position 3 may alter hydrolysis kinetics
Key Insights :
  • Position 3 Modifications :
    • The acetoxymethyl group in the target compound and 7-ACA facilitates prodrug activation, whereas mercaptomethyl () or vinyl () groups may alter resistance to esterases or plasma stability .
  • Position 7 Side Chains: The methoxyimino (MOI) group in the target compound and ceftriaxone analogs prevents β-lactamase hydrolysis, unlike the amino group in 7-ACA .

Pharmacological and Antimicrobial Profiles

Table 2: Comparative Bioactivity and Stability
Compound β-Lactamase Stability Spectrum Solubility Notable Properties Evidence
Target Compound High (MOI group) Broad Soluble in DMSO Furyl-MOI side chain may reduce renal toxicity
Cefazedone Moderate Gram-positive Low Dichlorophenyl group limits Gram-negative activity
7-ACA Derivative () Low Narrow Variable Requires structural modification for clinical use
Ceftriaxone Analog () High (Triazine-MOI) Extended High Triazine enhances PBP affinity
Key Insights :
  • β-Lactamase Resistance : The MOI group in the target compound and ceftriaxone analogs provides superior stability compared to older cephalosporins like cefazedone .
  • Spectrum of Activity : The furan-MOI side chain likely extends coverage to β-lactamase-producing Gram-negative strains (e.g., E. coli, Klebsiella), similar to third-generation cephalosporins .
  • Safety : The absence of thiol or thioether groups (cf. ) in the target compound may reduce oxidative stress-related toxicity .

Pharmacokinetic Considerations

  • Oral Bioavailability : The acetoxymethyl group at Position 3 is a prodrug motif common in oral cephalosporins (e.g., cefuroxime axetil), enabling efficient intestinal absorption .
  • Half-Life : Compounds with bulky hydrophobic side chains (e.g., furan in the target) may exhibit prolonged serum retention compared to polar substituents (e.g., carboxy in cefotetan) .

Activité Biologique

The compound (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefuroxime axetil , is a cephalosporin antibiotic with significant biological activity against a broad spectrum of bacteria. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Cefuroxime axetil has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₇N₃O₈S
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 97232-98-9

The compound is typically presented as a white or off-white powder, almost odorless, and is soluble in acetone but only slightly soluble in methanol or ethanol .

Cefuroxime axetil functions primarily as a beta-lactam antibiotic , which inhibits bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), essential for the construction of the bacterial cell wall. This binding disrupts the peptidoglycan layer, leading to cell lysis and death of the bacteria.

Antibacterial Spectrum

Cefuroxime axetil exhibits potent activity against various Gram-positive and Gram-negative bacteria, including:

  • Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative : Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae

The compound is particularly effective against strains resistant to other antibiotics, making it a valuable option in treating infections caused by resistant bacteria .

Pharmacokinetics

Cefuroxime axetil is administered orally and undergoes hydrolysis in the gastrointestinal tract to release cefuroxime. The bioavailability of cefuroxime axetil is approximately 50%, with peak plasma concentrations occurring within 2 to 3 hours post-administration. The half-life is around 1 hour, necessitating multiple doses for sustained antibacterial effect .

Clinical Efficacy

Numerous studies have evaluated the efficacy of cefuroxime axetil in clinical settings:

  • Respiratory Infections : A randomized controlled trial demonstrated that cefuroxime axetil was effective in treating community-acquired pneumonia, showing significant improvement in symptoms compared to placebo.
  • Skin Infections : In a study involving patients with skin and soft tissue infections, cefuroxime axetil was shown to be effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains .
  • Urinary Tract Infections : Cefuroxime axetil was also assessed for its effectiveness in treating uncomplicated urinary tract infections (UTIs), demonstrating high cure rates and good tolerability among patients.

Summary of Research Findings

Study FocusFindings
Community-acquired pneumoniaSignificant symptom improvement over placebo
Skin and soft tissue infectionsEffective against MSSA and MRSA strains
Uncomplicated UTIsHigh cure rates with good tolerability

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the compound’s structure, and how are they applied?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., 1^1H and 13^13C NMR to confirm the bicyclic core and substituents) , infrared spectroscopy (IR) to identify functional groups like β-lactam and acetyloxy moieties, and mass spectrometry (MS) for molecular weight validation. X-ray crystallography can resolve ambiguities in stereochemistry, particularly for the (6R,7R) configuration .

Q. What is the established synthetic route for this compound, and what are critical intermediates?

  • Methodology : The synthesis typically involves coupling a β-lactam core (e.g., 7-aminocephalosporanic acid derivatives) with a furan-containing methoxyimino side chain. Key intermediates include the activated acetyloxymethyl group at position 3 and the (2E)-methoxyiminoacetyl moiety at position 7. Chromatographic purification (e.g., HPLC) ensures stereochemical fidelity .

Q. How should the compound be stored to maintain stability during experiments?

  • Methodology : Store lyophilized powder at -20°C in anhydrous conditions. For solutions, use dimethyl sulfoxide (DMSO) as a solvent and avoid repeated freeze-thaw cycles. Degradation under varying pH can be monitored via UV-Vis or HPLC to validate stability .

Q. What analytical techniques are used to assess purity and detect impurities?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is standard. Mass spectrometry identifies low-abundance impurities, while thin-layer chromatography (TLC) provides rapid qualitative checks .

Advanced Research Questions

Q. How can synthesis yield be optimized while preserving stereochemical integrity?

  • Methodology : Employ chiral catalysts or enzymatic resolution to enhance enantiomeric excess. Monitor reaction intermediates via real-time NMR or FTIR. For example, highlights isomer separation using preparative HPLC to isolate (6R,7R) configurations from diastereomers .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

  • Methodology : Conduct comparative bioassays under standardized conditions (e.g., CLSI guidelines). Test against β-lactamase-producing strains to evaluate resistance profiles. Cross-reference with structural analogs (e.g., cefixime derivatives in ) to isolate substituent-specific effects .

Q. How can degradation pathways be analyzed under physiological pH conditions?

  • Methodology : Use accelerated stability studies at pH 1–9, with LC-MS to identify degradation products (e.g., β-lactam ring hydrolysis or acetyloxymethyl cleavage). Kinetic modeling predicts shelf-life, while circular dichroism (CD) tracks conformational changes .

Q. How to design experiments probing β-lactamase resistance mechanisms?

  • Methodology : Express recombinant β-lactamases (e.g., TEM-1, CTX-M) and measure inhibition kinetics via fluorogenic substrates. Molecular docking of the compound’s methoxyimino side chain into enzyme active sites (using crystallographic data from ) can reveal steric or electronic resistance factors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.